Cas no 7007-92-3 (4,6-dimethyl-2,3-dihydropyridazin-3-one)

4,6-dimethyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Pyridazinone,4,6-dimethyl-
- 2,3-Dihydro-4,6-dimethyl-3-pyridazinone
- 4,6-Dimethyl-2,3-dihydropyridazin-3-one
- 4,6-Dimethyl-3(2H)-pyridazinone
- 4,6-dimethylpyridazin-3(2H)-one
- Cetohexazine
- Cetohexazine [INN]
- Cetohexazinum
- Ketohexazinum
- UNII-NS7PP85V4C
- NS00125872
- CHEMBL2105939
- PB18522
- Q27285031
- CS-0051092
- MFCD00867544
- A866686
- ACETYLPHOSPHONICACIDDIETHYLESTER
- AKOS006272299
- ketohexazine
- SCHEMBL1700926
- NS7PP85V4C
- 2,3-dihydro-4,6-dimethylpyridazin-3-one
- AS-50415
- 3,5-dimethyl-1H-pyridazin-6-one
- P10153
- 7007-92-3
- ZPRPJXHUPKXCTE-UHFFFAOYSA-N
- 3(2H)-Pyridazinone, 4,6-Dimethyl-
- DTXSID30220350
- 4,6-dimethyl-3(2h)-pyridazinon
- cetohexazina
- DTXCID30142841
- 4,6-dimethyl-2,3-dihydropyridazin-3-one
-
- MDL: MFCD00867544
- インチ: InChI=1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
- InChIKey: ZPRPJXHUPKXCTE-UHFFFAOYSA-N
- SMILES: CC1=NNC(=O)C(C)=C1
計算された属性
- 精确分子量: 124.06374
- 同位素质量: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 41.5Ų
じっけんとくせい
- PSA: 41.46
4,6-dimethyl-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121699-250MG |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 97% | 250MG |
¥ 831.00 | 2023-03-20 | |
Apollo Scientific | OR948323-250mg |
4,6-Dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 250mg |
£220.00 | 2025-02-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121699-5G |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 97% | 5g |
¥ 7,873.00 | 2023-03-20 | |
ChemScence | CS-0051092-100mg |
4,6-Dimethyl-3(2H)-pyridazinone |
7007-92-3 | 100mg |
$117.0 | 2022-04-26 | ||
Chemenu | CM294006-1g |
4,6-Dimethylpyridazin-3(2H)-one |
7007-92-3 | 95% | 1g |
$998 | 2021-08-18 | |
Matrix Scientific | 124568-1g |
4,6-Dimethyl-2,3-dihydropyridazin-3-one, 97.0% |
7007-92-3 | 97.0% | 1g |
$1848.00 | 2023-09-07 | |
eNovation Chemicals LLC | D499362-10G |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 97% | 10g |
$2465 | 2024-07-21 | |
Alichem | A029190989-250mg |
4,6-Dimethylpyridazin-3(2H)-one |
7007-92-3 | 95% | 250mg |
$427.00 | 2023-09-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121699-1g |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 97% | 1g |
¥2722.0 | 2024-04-17 | |
eNovation Chemicals LLC | D499362-100mg |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 97% | 100mg |
$135 | 2024-07-21 |
4,6-dimethyl-2,3-dihydropyridazin-3-one 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
4,6-dimethyl-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 4,6-dimethyl-2,3-dihydropyridazin-3-one (CAS No. 7007-92-3)
4,6-dimethyl-2,3-dihydropyridazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 7007-92-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of methyl groups at the 4th and 6th positions, along with a dihydropyridazine core, imparts unique chemical and pharmacological properties that make it a promising candidate for further exploration in drug development.
The structural features of 4,6-dimethyl-2,3-dihydropyridazin-3-one contribute to its potential biological activity. Pyridazine derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The dihydropyridazine scaffold provides a versatile platform for molecular modifications, enabling the design of compounds with enhanced specificity and efficacy. Recent studies have highlighted the importance of this class of compounds in addressing various therapeutic challenges.
In the realm of medicinal chemistry, 4,6-dimethyl-2,3-dihydropyridazin-3-one has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. The compound's ability to interact with biological targets such as kinases and transcription factors makes it an attractive scaffold for developing novel therapeutic agents. For instance, modifications to the pyridazine ring have been shown to influence binding affinity and metabolic stability, key factors in drug design.
Recent advancements in computational chemistry have facilitated the virtual screening of 4,6-dimethyl-2,3-dihydropyridazin-3-one derivatives against large databases of biological targets. These studies have identified several promising analogs with improved pharmacokinetic profiles. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly assess the activity of this compound against a range of disease-related proteins. Such approaches have accelerated the discovery process and provided valuable insights into the structural requirements for optimal biological activity.
The synthesis of 4,6-dimethyl-2,3-dihydropyridazin-3-one involves multi-step organic reactions that highlight the compound's synthetic versatility. The formation of the dihydropyridazine ring can be achieved through various methodologies, including condensation reactions between appropriate precursors under controlled conditions. The introduction of methyl groups at the 4th and 6th positions can be accomplished using classical organic transformations such as alkylation reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for subsequent pharmacological evaluations.
One of the most compelling aspects of 4,6-dimethyl-2,3-dihydropyridazin-3-one is its potential application in addressing unmet medical needs. For example, researchers have explored its derivatives as inhibitors of enzymes involved in cancer progression. By targeting specific molecular pathways, these compounds may offer novel therapeutic options for patients with limited treatment choices. Furthermore, preclinical studies have suggested that certain analogs exhibit significant anti-inflammatory effects, making them relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacological evaluation of 4,6-dimethyl-2,3-dihydropyridazin-3-one has been complemented by structural biology approaches. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate the binding modes of this compound with its target proteins. These structural insights have guided the development of more potent and selective derivatives. Additionally, computational modeling techniques have helped predict how small changes in the molecular structure can influence biological activity.
In conclusion,4,6-dimethyl-2,3-dihydropyridazin-3-one (CAS No. 7007-92-3) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing new drugs. As our understanding of disease mechanisms continues to evolve,4,6-dimethyl-2pyridazinone derivatives are likely to play an increasingly important role in modern medicine.
7007-92-3 (4,6-dimethyl-2,3-dihydropyridazin-3-one) Related Products
- 2171162-74-4(3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)
- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 2171967-28-3(2-{3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentyl}acetic acid)
- 1539810-47-3(3-bromoimidazo1,5-apyrazine)
